molecular formula C11H9N3O3 B1336998 (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine CAS No. 3155-21-3

(1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine

Cat. No. B1336998
CAS RN: 3155-21-3
M. Wt: 231.21 g/mol
InChI Key: ROUNDRXXZYHEHX-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of energetic materials often involves the use of hydrazine derivatives. In the first paper, the authors describe the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for hexanitrazobenzene, which is a high-performance energetic material. The synthesis is achieved through the condensation of picryl chloride with hydrazine hydrate in methanol at a controlled temperature range. This process is based on limited literature reports and involves the use of picric acid and phosphorous oxychloride to produce picryl chloride. The synthesized compound is characterized by IR and 1H NMR spectral data, and its energetic properties are both studied and theoretically computed, showing superior performance compared to other energetic materials like TACOT and HNS .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial in determining their reactivity and potential applications. In the second paper, the authors explore the recyclization of a furan derivative by the action of hydrazines. The study focuses on the reaction of hydrazines with 5-arylfuran-2,3-dione analogs, leading to the formation of cyclic products such as pyridazin-3-ones and pyrazolecarboxylic acid derivatives. The reaction is influenced by the nature of the substituent in the hydrazine, and the products formed are characterized by their potential biological activity. The introduction of a Gewald thiophene fragment is expected to enhance the biological activity of these products .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, leading to a wide range of products with different properties and applications. The second paper provides insight into the reaction mechanisms involving hydrazine derivatives and furan compounds. The reaction proceeds with the initial attack by the amino nitrogen atom of the hydrazine on the carbonyl carbon atom, followed by ring opening and subsequent closure to form pyridazine derivatives. The study highlights the importance of the substituents on the hydrazine and the furan ring in determining the direction and outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are determined by their molecular structure and the nature of their substituents. The first paper discusses the energetic properties of the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine, which are studied and compared to other energetic materials. The compound's performance is evaluated in terms of velocity of detonation, which is a critical parameter for energetic materials. The study provides valuable data on the compound's potential as a high-performance material for various applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine has been used in the synthesis of various pyrazole derivatives. For instance, it contributed to the formation of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its ester or amide derivatives through reactions with alcohols or N-nucleophiles (Şener et al., 2004).

Pharmacological Applications

  • The compound has been used in the synthesis of biheterocyclic compounds, which demonstrated promising antimicrobial activity and moderate antibacterial and antifungal activity (Vagdevi et al., 2001).

Material Science and Crystallography

  • Studies on the crystal structures and thermochemical properties of related compounds, such as Phenyl-acetic acid furan-2-ylmethylene-hydrazide, have been conducted. This work is relevant to the structural and thermal analysis of materials derived from similar chemical frameworks (Yang Zai, 2015).

Antimicrobial and Antioxidant Research

  • Derivatives of (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine have been synthesized and evaluated for their antimicrobial and antioxidant activities (Devi et al., 2010).

Corrosion Inhibition

  • Compounds related to (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine have been studied for their inhibitive effect on corrosion, particularly in the context of steel protection in acidic environments (Azzouzi et al., 2017).

Energetic Material Research

  • The compound has been involved in the synthesis of new energetic derivatives, demonstrating potential applications in materials that require high thermal stability and specific explosive properties (Wu et al., 2015).

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNDRXXZYHEHX-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430681
Record name (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine

CAS RN

3155-21-3
Record name (1E)-1-(furan-2-ylmethylidene)-2-(4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURALDEHYDE (4-NITROPHENYL)HYDRAZONE
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